REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Cl[CH2:16][CH2:17][CH2:18][OH:19]>C(O)C>[OH:19][CH2:18][CH2:17][CH2:16][S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
6.31 g
|
Type
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reactant
|
Smiles
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OC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
6.72 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
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ClCCCO
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Type
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CUSTOM
|
Details
|
The mixture was stirred until a clear, yellow solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was obtained
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
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Type
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FILTRATION
|
Details
|
the potassium chloride precipitate was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate (150 mL)
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Type
|
EXTRACTION
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Details
|
the organic layer was extracted with water (2×100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in dichloromethane (50 mL)
|
Type
|
WAIT
|
Details
|
hexane (100 mL) and left
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCCCSC1=CC=C(C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |